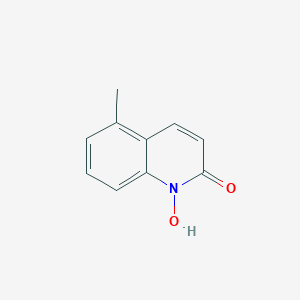
1-Hydroxy-5-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-5-methylquinolin-2(1H)-one, also known as 5-Hydroxy-2-methylquinolin-1(2H)-one, is a heterocyclic organic compound that belongs to the quinoline family. It has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol. This compound has gained attention due to its various applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 1-Hydroxy-5-methylquinolin-2(1H)-one is not fully understood. However, it has been suggested that this compound exerts its antimicrobial activity by inhibiting the enzyme DNA gyrase, which is involved in DNA replication. It has also been suggested that this compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help in the prevention of oxidative stress-related diseases. It has also been found to possess hepatoprotective activity, which can protect the liver from damage caused by various toxins. Additionally, this compound has been found to possess neuroprotective activity, which can help in the prevention of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-Hydroxy-5-methylquinolin-2(1H)-one in lab experiments is its broad-spectrum antimicrobial activity. This compound has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, this compound is relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1-Hydroxy-5-methylquinolin-2(1H)-one. One of the areas of research could be the development of new synthetic methods for this compound. Another area of research could be the investigation of the mechanism of action of this compound in more detail. Additionally, this compound could be further studied for its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-Hydroxy-5-methylquinolin-2(1H)-one can be achieved through several methods. One of the commonly used methods involves the reaction of 5-methyl-2-nitrobenzoic acid with sodium hydroxide and iron powder in ethanol. The resulting compound is then treated with hydrochloric acid to obtain this compound. Another method involves the reaction of 5-methylquinolin-2(1H)-one with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride.
Applications De Recherche Scientifique
1-Hydroxy-5-methylquinolin-2(1H)-one has been extensively studied for its various applications in scientific research. It has been found to possess antimicrobial, anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used as a fluorescent probe for the detection of metal ions. Additionally, this compound has been used as a starting material for the synthesis of various other compounds.
Propriétés
Numéro CAS |
112590-63-3 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
1-hydroxy-5-methylquinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-7-3-2-4-9-8(7)5-6-10(12)11(9)13/h2-6,13H,1H3 |
Clé InChI |
YPQQQBKSBYKUPU-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=O)N(C2=CC=C1)O |
SMILES canonique |
CC1=C2C=CC(=O)N(C2=CC=C1)O |
Synonymes |
2(1H)-Quinolinone,1-hydroxy-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)
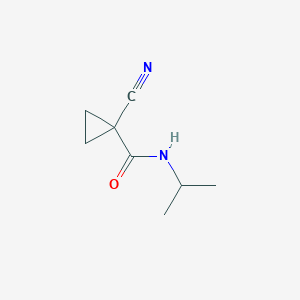
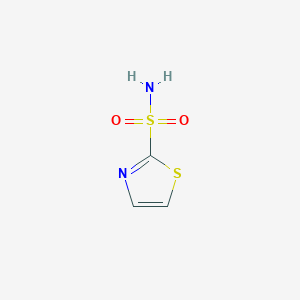
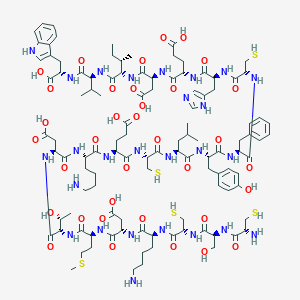


![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
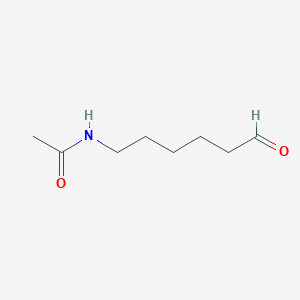


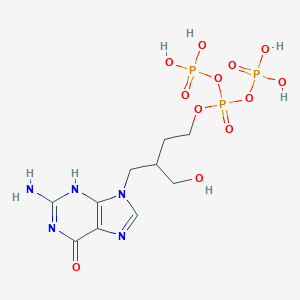
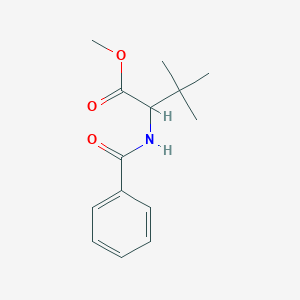
![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)